2-Methyl-1H-imidazole, copper(1+) salt
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Overview
Description
2-Methyl-1H-imidazole, copper(1+) salt: is a coordination compound formed by the interaction of 2-methyl-1H-imidazole with copper ions. This compound is of significant interest due to its unique chemical properties and potential applications in various fields such as catalysis, materials science, and medicine. The imidazole ring is a crucial structural motif in many biologically active molecules, and its derivatives are widely studied for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole, copper(1+) salt typically involves the reaction of 2-methyl-1H-imidazole with a copper salt, such as copper(II) chloride or copper(II) sulfate. The reaction is usually carried out in an aqueous or alcoholic medium under mild conditions. The general procedure involves dissolving the copper salt in water or alcohol, followed by the addition of 2-methyl-1H-imidazole. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and filtration can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole, copper(1+) salt undergoes various chemical reactions, including:
Oxidation: The copper ion in the compound can undergo oxidation, leading to the formation of copper(II) complexes.
Reduction: The copper ion can also be reduced to its metallic state under certain conditions.
Substitution: The imidazole ligand can be substituted by other ligands, such as phosphines or amines, resulting in the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous medium at room temperature.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used. The reaction is usually performed in an alcoholic medium.
Substitution: Ligand substitution reactions are carried out in the presence of the desired ligand and a suitable solvent, such as acetonitrile or dichloromethane.
Major Products
Oxidation: Copper(II) complexes with imidazole ligands.
Reduction: Metallic copper and free imidazole.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
2-Methyl-1H-imidazole, copper(1+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and oxidation reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. Copper complexes with imidazole derivatives have shown promising activity against various pathogens and cancer cell lines.
Medicine: Research is ongoing to explore the use of this compound in drug delivery systems and as a therapeutic agent for diseases such as cancer and bacterial infections.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole, copper(1+) salt involves the interaction of the copper ion with biological molecules. The copper ion can bind to proteins and enzymes, altering their structure and function. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. The imidazole ligand can also interact with biological targets, enhancing the overall activity of the compound.
Comparison with Similar Compounds
2-Methyl-1H-imidazole, copper(1+) salt can be compared with other copper-imidazole complexes, such as:
Copper(II) imidazole complexes: These complexes have a higher oxidation state of copper and exhibit different reactivity and stability compared to copper(1+) complexes.
Copper(II) methacrylate complexes with imidazole derivatives: These complexes have been studied for their antitumor properties and show different structural and spectral characteristics compared to this compound.
Copper(II) benzoate and nicotinate complexes with imidazole: These complexes have been analyzed for their thermal decomposition and stability, providing insights into the behavior of copper-imidazole coordination compounds.
Properties
CAS No. |
85392-46-7 |
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Molecular Formula |
C4H7CuN2 |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
copper(1+);2-methyl-1,2-dihydroimidazol-3-ide |
InChI |
InChI=1S/C4H7N2.Cu/c1-4-5-2-3-6-4;/h2-5H,1H3;/q-1;+1 |
InChI Key |
MOAJFQBTOHEQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC=C[N-]1.[Cu+] |
Origin of Product |
United States |
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